1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol
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Overview
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol is an organic compound that features both silyl ether and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protecting groups and selective functionalization, are likely to be employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran is often used to cleave the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol involves its ability to participate in various chemical reactions due to its functional groups. The silyl ether group provides stability and protection to hydroxyl groups, while the alkyne group allows for further functionalization through addition or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the silyl ether functional group and are used for similar protective purposes in organic synthesis.
Trimethylsilyl alkynes: These compounds contain the trimethylsilyl-protected alkyne group and are used in various coupling reactions.
Uniqueness
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol is unique due to the combination of both silyl ether and alkyne functional groups in a single molecule. This dual functionality allows for versatile applications in organic synthesis and materials science.
Properties
CAS No. |
917989-34-5 |
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Molecular Formula |
C18H38O2Si2 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-9-trimethylsilylnon-8-yn-4-ol |
InChI |
InChI=1S/C18H38O2Si2/c1-18(2,3)22(7,8)20-15-12-14-17(19)13-10-9-11-16-21(4,5)6/h17,19H,9-10,12-15H2,1-8H3 |
InChI Key |
SPXCNJNFKWZKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(CCCC#C[Si](C)(C)C)O |
Origin of Product |
United States |
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